molecular formula C18H15NO3 B2738406 Phthalimide, N-(3-benzoylpropyl)- CAS No. 7347-68-4

Phthalimide, N-(3-benzoylpropyl)-

Cat. No.: B2738406
CAS No.: 7347-68-4
M. Wt: 293.322
InChI Key: DUDLNCUEDXJSME-UHFFFAOYSA-N
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Description

Phthalimide, N-(3-benzoylpropyl)-: is a derivative of phthalimide, an important class of biologically active N-heterocycles. Phthalimides are known for their diverse applications in pharmaceuticals, natural products, agrochemicals, polymers, and dyes

Preparation Methods

Synthetic Routes and Reaction Conditions: Phthalimides can be synthesized through various methods, including metal-catalyzed aminocarbonylation cyclizations of ortho-dihaloarenes or ortho-haloarenes, amidation of phthalic acid or anhydride by primary amines, and annulations involving maleimide . For Phthalimide, N-(3-benzoylpropyl)-, a common synthetic route involves the reaction of phthalimide with 3-benzoylpropylamine under appropriate conditions to form the desired product.

Industrial Production Methods: Industrial production of phthalimides often involves the use of continuous processes. For example, phthalimide can be synthesized from phthalic anhydride and ammonia in a vertical reaction tube process, where molten phthalic anhydride and excess ammonia react at elevated temperatures . Similar methods can be adapted for the production of Phthalimide, N-(3-benzoylpropyl)-, with specific adjustments to accommodate the benzoylpropyl group.

Chemical Reactions Analysis

Types of Reactions: Phthalimide, N-(3-benzoylpropyl)-, like other phthalimides, can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Phthalimide, N-(3-benzoylpropyl)-, involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological effects. For example, phthalimide derivatives have been shown to inhibit the activity of certain proteases and kinases, which are involved in various cellular processes .

Comparison with Similar Compounds

Uniqueness: Phthalimide, N-(3-benzoylpropyl)-, is unique due to the presence of the benzoylpropyl group, which can impart distinct chemical and biological properties compared to other phthalimide derivatives. This uniqueness can be leveraged in the development of new materials and pharmaceuticals with specific desired properties .

Properties

IUPAC Name

2-(4-oxo-4-phenylbutyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c20-16(13-7-2-1-3-8-13)11-6-12-19-17(21)14-9-4-5-10-15(14)18(19)22/h1-5,7-10H,6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUDLNCUEDXJSME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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